molecular formula C7H8F3NO3 B3379143 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1521399-36-9

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No. B3379143
CAS RN: 1521399-36-9
M. Wt: 211.14
InChI Key: SIWWQHCGXDZKKN-UHFFFAOYSA-N
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Description

“6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, is an important area of research in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8F3NO3 . Its molecular weight is 211.14 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely influenced by the presence of a fluorine atom and a carbon-containing pyridine . The molecular weight of the compound is 211.14 .

Future Directions

The development of organic compounds containing fluorine, such as “6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid”, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system and is also directly responsible for the regulation of muscle tone .

Mode of Action

This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

Given its role as a gaba uptake inhibitor, it likely impacts theGABAergic system and related neurotransmission pathways .

Result of Action

The inhibition of GABA uptake by this compound can result in increased GABA concentrations in the synaptic cleft, leading to enhanced GABAergic inhibition. This can modulate neuronal excitability and potentially impact various neurological and psychological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .

properties

IUPAC Name

6-oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWWQHCGXDZKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CNC1=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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